Cas no 2097967-67-2 (1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol)

1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a thiophene moiety and an azidoethyl functional group. This structure confers versatility in synthetic applications, particularly in click chemistry due to the reactive azide group, enabling efficient cycloaddition reactions. The thiophene ring enhances electronic properties, making it useful in materials science and pharmaceutical research. The hydroxyl group at the 5-position offers additional reactivity for further derivatization. Its well-defined molecular architecture ensures consistent performance in conjugation and polymerization studies. This compound is valuable for researchers exploring novel heterocyclic frameworks or developing functionalized polymers and bioactive molecules.
1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol structure
2097967-67-2 structure
Product name:1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
CAS No:2097967-67-2
MF:C9H9N5OS
MW:235.265659093857
CID:4771709

1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
    • 2-(2-azidoethyl)-5-thiophen-2-yl-1H-pyrazol-3-one
    • 1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
    • Inchi: 1S/C9H9N5OS/c10-13-11-3-4-14-9(15)6-7(12-14)8-2-1-5-16-8/h1-2,5-6,12H,3-4H2
    • InChI Key: MNSCXXRKCWGQMY-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1=CC(N(CCN=[N+]=[N-])N1)=O

Computed Properties

  • Exact Mass: 235.05278110 g/mol
  • Monoisotopic Mass: 235.05278110 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9
  • XLogP3: 2.2
  • Molecular Weight: 235.27

1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-6355-5g
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
2097967-67-2 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F2198-6355-2.5g
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
2097967-67-2 95%+
2.5g
$932.0 2023-09-06
TRC
A116971-1g
1-(2-azidoethyl)-3-(thiophen-2-yl)-1h-pyrazol-5-ol
2097967-67-2
1g
$ 660.00 2022-06-08
Life Chemicals
F2198-6355-10g
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
2097967-67-2 95%+
10g
$1957.0 2023-09-06
TRC
A116971-100mg
1-(2-azidoethyl)-3-(thiophen-2-yl)-1h-pyrazol-5-ol
2097967-67-2
100mg
$ 115.00 2022-06-08
Life Chemicals
F2198-6355-1g
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
2097967-67-2 95%+
1g
$466.0 2023-09-06
Life Chemicals
F2198-6355-0.5g
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
2097967-67-2 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2198-6355-0.25g
1-(2-azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
2097967-67-2 95%+
0.25g
$419.0 2023-09-06
TRC
A116971-500mg
1-(2-azidoethyl)-3-(thiophen-2-yl)-1h-pyrazol-5-ol
2097967-67-2
500mg
$ 435.00 2022-06-08

Additional information on 1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Introduction to 1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol (CAS No. 2097967-67-2)

1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2097967-67-2, belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties. The presence of a thiophen-2-yl moiety and an azidoethyl side chain imparts distinct chemical and biological characteristics, making it a valuable scaffold for drug discovery and development.

The pyrazol-5-ol core of this molecule is known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities are often attributed to the ability of pyrazole derivatives to interact with various biological targets, such as enzymes and receptors. The thiophen-2-yl group, a five-membered aromatic ring containing sulfur, further enhances the compound's potential by introducing electronic and steric effects that can modulate its binding affinity and selectivity.

The azidoethyl substituent is another critical feature of this compound. Azido groups are well-documented in medicinal chemistry for their ability to participate in various chemical transformations, including click chemistry reactions. These reactions allow for the rapid and efficient synthesis of complex molecules, which is particularly useful in drug development pipelines. Additionally, azido groups have been explored for their potential in bioconjugation strategies, enabling the creation of targeted therapeutics.

Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The pyrazol-5-ol scaffold has been extensively studied for its role in modulating inflammatory pathways, particularly through the inhibition of key enzymes such as COX and LOX. The incorporation of the thiophen-2-yl group into this scaffold has been shown to enhance binding interactions with these enzymes, leading to improved pharmacological efficacy.

Moreover, the azidoethyl moiety has opened up new avenues for drug design by enabling the synthesis of prodrugs and bioconjugates. Prodrugs are inactive precursors that are converted into active drugs within the body, often improving bioavailability and reducing side effects. Bioconjugates, on the other hand, involve linking therapeutic agents to targeting molecules, such as antibodies or peptides, to enhance specificity and delivery.

In the context of current research, 1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol has been investigated for its potential applications in treating chronic inflammatory diseases. Studies have demonstrated that this compound can modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK. By inhibiting these pathways, the compound may help reduce inflammation and associated symptoms without causing significant side effects.

The structural features of this molecule also make it a promising candidate for developing anticancer agents. Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular processes such as DNA replication and cell cycle progression. The presence of the thiophen-2-yl group has been found to enhance these effects by improving cell membrane permeability and facilitating intracellular uptake.

Additionally, recent research has explored the use of 1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol in combination therapies. Combination therapy involves using multiple drugs or drug classes to achieve synergistic effects, often leading to improved treatment outcomes. For instance, combining this compound with traditional chemotherapeutic agents has shown promise in preclinical studies by enhancing tumor cell killing while minimizing toxicity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the introduction of the azido group via azide displacement reactions and the coupling of the thiophenyl ring through cross-coupling reactions such as Suzuki-Miyaura coupling. Advanced techniques in organic synthesis have enabled researchers to produce this compound with high precision, facilitating further biological studies.

In conclusion,1-(2-Azidoethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol (CAS No. 2097967-67-2) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting chronic inflammatory diseases and cancer. Ongoing research continues to explore its full pharmacological profile and optimize its synthetic pathways for future clinical applications.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited